molecular formula C11H11NO5S B562607 Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide CAS No. 942047-62-3

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Cat. No. B562607
Key on ui cas rn: 942047-62-3
M. Wt: 272.289
InChI Key: NGHIOTWSWSQQNT-FIBGUPNXSA-N
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Patent
US04376204

Procedure details

To a solution of 2.9 g. (0.015 mole) of N-methylsaccharin and 2.63 g. (0.03 mole) of methylchloroacetate in 10 ml. of dimethylformamide at 40° C. was added over a period of two hours 864 mg. (0.036 mole) of 99% sodium hydride. Stirring was continued for two hours, maintaining a reaction temperature of 40°-50° C. The reaction mixture was quenched in 150 ml. of 5% hydrochloric acid, and the precipitated product filtered and dried, 3.41 g. (84%).
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:3]1(=[O:5])=[O:4].[CH3:14][O:15][C:16](=[O:19])[CH2:17]Cl.[H-].[Na+]>CN(C)C=O>[OH:13][C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:3](=[O:5])(=[O:4])[N:2]([CH3:1])[C:17]=1[C:16]([O:15][CH3:14])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
CN1S(=O)(=O)C2=CC=CC=C2C1=O
Step Two
Name
Quantity
0.03 mol
Type
reactant
Smiles
COC(CCl)=O
Step Three
Name
Quantity
0.036 mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a reaction temperature of 40°-50° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in 150 ml
FILTRATION
Type
FILTRATION
Details
of 5% hydrochloric acid, and the precipitated product filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04376204

Procedure details

To a solution of 2.9 g. (0.015 mole) of N-methylsaccharin and 2.63 g. (0.03 mole) of methylchloroacetate in 10 ml. of dimethylformamide at 40° C. was added over a period of two hours 864 mg. (0.036 mole) of 99% sodium hydride. Stirring was continued for two hours, maintaining a reaction temperature of 40°-50° C. The reaction mixture was quenched in 150 ml. of 5% hydrochloric acid, and the precipitated product filtered and dried, 3.41 g. (84%).
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:3]1(=[O:5])=[O:4].[CH3:14][O:15][C:16](=[O:19])[CH2:17]Cl.[H-].[Na+]>CN(C)C=O>[OH:13][C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:3](=[O:5])(=[O:4])[N:2]([CH3:1])[C:17]=1[C:16]([O:15][CH3:14])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
CN1S(=O)(=O)C2=CC=CC=C2C1=O
Step Two
Name
Quantity
0.03 mol
Type
reactant
Smiles
COC(CCl)=O
Step Three
Name
Quantity
0.036 mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a reaction temperature of 40°-50° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in 150 ml
FILTRATION
Type
FILTRATION
Details
of 5% hydrochloric acid, and the precipitated product filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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